molecular formula C24H23N3O5S B3408268 ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 868675-14-3

ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3408268
CAS No.: 868675-14-3
M. Wt: 465.5 g/mol
InChI Key: FWNIMDMOMIZSJO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a pyrrolidinone moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions

    Benzothiazole Core Formation: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzoyl and Pyrrolidinone Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the pyrrolidinone moiety can be added through a condensation reaction with an appropriate amine.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole, share some structural features and may have related biological activities.

    Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone have similar pyrrolidinone moieties and may exhibit comparable chemical reactivity.

    Ethyl Esters: Other ethyl esters, such as ethyl acetate, share the ester functional group and may have similar physical properties.

Properties

IUPAC Name

ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-4-32-21(30)13-26-18-11-14(2)10-15(3)22(18)33-24(26)25-23(31)16-6-5-7-17(12-16)27-19(28)8-9-20(27)29/h5-7,10-12H,4,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNIMDMOMIZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 4
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

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